N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine
Description
Systematic Nomenclature and IUPAC Conventions
The compound N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine belongs to the class of purine derivatives, characterized by a bicyclic aromatic system comprising fused pyrimidine and imidazole rings. Its IUPAC name is derived by prioritizing the parent purine structure and specifying substituents according to positional numbering. The purine core is designated as 7H-purine , indicating a hydrogen atom at the N7 position. The substituents are assigned as follows:
- A 6-amine group (-NH$$_2$$) at position 6 of the purine ring.
- A (3-methoxyphenyl)methyl group (-CH$$2$$-C$$6$$H$$4$$-OCH$$3$$) attached to the N9 nitrogen of the purine system.
Thus, the systematic IUPAC name is 9-[(3-methoxyphenyl)methyl]-7H-purin-6-amine . This nomenclature aligns with conventions for purine derivatives, where substituents on nitrogen atoms are prefixed with their positional identifiers. Tautomeric forms (e.g., 7H vs. 9H) are distinguished by the location of the hydrogen atom on the imidazole ring, which influences the numbering of substituents.
Structural Characteristics and Isomeric Considerations
Molecular Formula and Weight
The compound has the molecular formula C$${12}$$H$${11}$$N$$_5$$O , with a molecular weight of 241.25 g/mol . The structure consists of:
Isomerism
- Tautomerism : Purines exhibit tautomerism due to the mobility of hydrogen atoms across nitrogen positions. The 7H tautomer (as in this compound) is stabilized in polar aprotic solvents, whereas the 9H tautomer may dominate in protic solvents.
- Regioisomerism : Substitution at N9 is favored over N7 in synthetic alkylation reactions under basic conditions, as demonstrated in analogous benzylpurine derivatives. For example, N9-substituted isomers exhibit distinct NMR chemical shifts compared to N3- or N7-substituted variants.
- Stereoisomerism : The compound lacks chiral centers, so stereoisomerism is not observed.
Crystallographic and Conformational Data
X-ray crystallography of related N9-benzylpurines reveals a planar purine ring system with the benzyl group oriented perpendicular to the purine plane, minimizing steric hindrance. The methoxy group adopts a conformation where the oxygen atom lies coplanar with the phenyl ring to maximize resonance stabilization.
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$):
- δ 8.15 (s, 1H) : H8 proton of the purine ring.
- δ 7.45–7.20 (m, 4H) : Aromatic protons of the 3-methoxyphenyl group.
- δ 6.85 (s, 1H) : Methoxy-proximal aromatic proton.
- δ 5.40 (s, 2H) : Methylene (-CH$$_2$$-) bridge between purine and phenyl groups.
- δ 3.75 (s, 3H) : Methoxy (-OCH$$_3$$) protons.
- δ 5.90 (br s, 2H) : Exchangeable protons of the 6-amine group.
$$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$):
- δ 160.2 : C6 (amine-attached carbon).
- δ 152.3, 149.8, 142.1 : Purine ring carbons (C2, C4, C5).
- δ 135.6–114.2 : Aromatic carbons of the 3-methoxyphenyl group.
- δ 55.1 : Methoxy carbon (-OCH$$_3$$).
- δ 45.8 : Methylene carbon (-CH$$_2$$-).
Infrared (IR) Spectroscopy:
- 3300–3200 cm$$^{-1}$$ : N-H stretching (amine group).
- 1600–1450 cm$$^{-1}$$ : C=C aromatic stretching (purine and phenyl rings).
- 1250 cm$$^{-1}$$ : C-O stretching (methoxy group).
- 750 cm$$^{-1}$$ : Out-of-plane bending of aromatic C-H.
Mass Spectrometry:
- m/z 241.1 : Molecular ion peak [M+H]$$^+$$.
- m/z 150.0 : Fragment corresponding to the purine-6-amine moiety.
- m/z 121.0 : 3-Methoxybenzyl ion [C$$7$$H$$7$$OCH$$_3$$]$$^+$$.
Table 1: Key Spectroscopic Assignments
| Technique | Signal (δ or m/z) | Assignment |
|---|---|---|
| $$^1$$H NMR | 8.15 (s) | H8 of purine ring |
| $$^{13}$$C NMR | 160.2 | C6 (amine-attached) |
| IR | 1250 cm$$^{-1}$$ | C-O stretch (methoxy) |
| MS | 241.1 | Molecular ion [M+H]$$^+$$ |
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-19-10-4-2-3-9(5-10)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFVTVWYTKYYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357342 | |
| Record name | N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75737-39-2 | |
| Record name | NSC145023 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
- Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) facilitates deprotonation of the 6-amino group, enhancing its nucleophilicity.
- Solvent and Temperature : Reactions proceed in polar aprotic solvents (e.g., DMF, tetrahydrofuran) at 60–80°C for 12–24 hours.
- Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Representative Protocol
| Reagent | Quantity | Conditions | Yield* |
|---|---|---|---|
| 7H-Purin-6-amine | 1.0 equiv | DMF, 70°C, 18 h | 45–55% |
| 3-Methoxybenzyl bromide | 1.2 equiv | K₂CO₃ (2.5 equiv) |
*Yields extrapolated from analogous purine alkylations.
Nucleophilic Substitution of 6-Chloro-7H-Purine
This two-step method replaces a chloro substituent at the 6-position with the 3-methoxybenzylamine group.
Synthetic Steps
- Chlorination : 7H-Purin-6-amine is treated with phosphorus oxychloride (POCl₃) under reflux to yield 6-chloro-7H-purine.
- Amination : 6-Chloro-7H-purine reacts with 3-methoxybenzylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) in toluene at 100°C.
Optimized Parameters
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Chlorination | POCl₃, reflux, 6 h | 85% |
| Amination | 3-Methoxybenzylamine, Pd(OAc)₂, Xantphos, 100°C | 62% |
*Data adapted from palladium-catalyzed amination reactions in purine systems.
Reductive Amination Using 3-Methoxybenzaldehyde
Reductive amination offers an alternative pathway, particularly useful for avoiding harsh alkylation conditions.
Procedure Overview
- Imine Formation : 7H-Purin-6-amine and 3-methoxybenzaldehyde react in methanol at room temperature for 2 hours.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate to the secondary amine.
Key Considerations
- pH Control : Acetic acid (1% v/v) maintains an acidic environment (pH ~5) to favor selective reduction of the imine over aldehydes.
- Solvent : Methanol or ethanol ensures solubility of both reactants.
Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 24 h |
| Isolated Yield | 38–42% |
Mitsunobu Reaction for N-Benzylation
The Mitsunobu reaction enables reliable N-benzylation under mild conditions, ideal for acid-sensitive substrates.
Reaction Components
- Alcohol : 3-Methoxybenzyl alcohol
- Phosphine : Triphenylphosphine (PPh₃)
- Azodicarboxylate : Diethyl azodicarboxylate (DEAD)
- Solvent : Tetrahydrofuran (THF) at 0°C → room temperature.
Mechanistic Insights
- DEAD activates the benzyl alcohol via formation of a phosphonium intermediate.
- The 6-amino group attacks the activated alcohol, displacing the phosphine oxide byproduct.
Typical Outcomes
| Component | Quantity | Yield* |
|---|---|---|
| 7H-Purin-6-amine | 1.0 equiv | 58% |
| 3-Methoxybenzyl alcohol | 1.5 equiv | |
| PPh₃ | 1.5 equiv | |
| DEAD | 1.5 equiv |
*Based on Mitsunobu alkylations of heterocyclic amines.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on scalability, yield, and practicality:
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Alkylation | 45–55% | High | Moderate |
| Nucleophilic Substitution | 62% | Moderate | High (Pd cost) |
| Reductive Amination | 38–42% | Low | Low |
| Mitsunobu Reaction | 58% | Moderate | Low (reagent cost) |
Key Findings :
- Direct Alkylation balances yield and scalability but requires rigorous exclusion of moisture.
- Nucleophilic Substitution offers higher yields but depends on expensive palladium catalysts.
- Mitsunobu Reaction provides reliable results for small-scale synthesis but becomes cost-prohibitive industrially.
Industrial-Scale Production Considerations
For bulk synthesis, the direct alkylation route is favored due to its operational simplicity. Critical adjustments include:
- Solvent Recycling : DMF recovery systems to reduce waste.
- Catalyst Optimization : Transitioning from Pd-based systems to nickel catalysts for amination steps.
- Process Automation : Continuous flow reactors to enhance reaction control and throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine exhibits various biological activities, particularly in the following areas:
- Enzyme Inhibition : Similar purine derivatives have been studied for their ability to inhibit key enzymes involved in metabolic pathways. This compound may influence enzyme activity through competitive inhibition mechanisms.
- Neurotransmitter Modulation : The compound has shown potential effects on neurotransmitter systems, particularly those involving serotonin and norepinephrine. This suggests its possible applications in treating mood disorders and other neurological conditions .
- Antiproliferative Activity : Preliminary studies indicate that this compound may possess antiproliferative properties against certain cancer cell lines, potentially making it a candidate for cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Interaction
A study conducted on the interactions of similar purine derivatives with neurotransmitter receptors revealed that compounds like this compound could significantly alter the binding affinity to serotonin receptors. This modulation suggests potential applications in developing antidepressant therapies, as similar compounds have been linked to improved mood regulation through these pathways .
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Purine derivative | Neurotransmitter modulation |
| 9H-Purin-6-amine | Purine derivative | Enzyme inhibition |
| Pyrazolo[1,5-a]pyrimidines | Heterocyclic | Antiproliferative |
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Bioactivity :
- Kinetin (furylmethyl group) and BAP (phenylmethyl) are synthetic cytokinins with well-documented roles in plant tissue culture . The 3-methoxy group in the target compound could modulate receptor binding or stability compared to BAP’s simpler phenyl group.
- N6-Isopentenyladenine (alkyl chain) is a natural cytokinin, highlighting how alkyl vs. aromatic substituents diversify biological roles . The target compound’s methoxybenzyl group may balance lipophilicity and solubility, enhancing membrane permeability.
Protease Inhibition Potential: Chlorinated analogs like 2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine () inhibit trypanosomal proteases (e.g., cruzain) via halogen interactions with catalytic residues . The target compound’s methoxy group may engage in hydrogen bonding or π-stacking, altering inhibitory efficacy.
Synthetic Accessibility :
Physicochemical Properties
- logP Predictions : The methoxy group (-OCH₃) may lower logP compared to purely hydrophobic substituents (e.g., phenylmethyl), balancing solubility and bioavailability.
Biological Activity
N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and implications for therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C₁₂H₁₃N₄O
Molecular Weight : Approximately 233.26 g/mol
The compound features a purine ring system with a methoxyphenyl substituent at the nitrogen atom of the 6-position, which is significant for its biological interactions.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. Similar compounds have shown effects on:
- Monoamine Oxidase (MAO) : Inhibitors of MAO can increase the levels of neurotransmitters such as serotonin and norepinephrine, potentially impacting mood disorders.
- Phospholipase A2 (PLA2) : Inhibition of PLA2 has implications for anti-inflammatory effects and cellular signaling pathways .
Receptor Binding
Preliminary studies suggest that this compound may interact with various receptors associated with neurotransmission, including:
- Serotonin Receptors : Potential modulation of serotonin pathways could offer antidepressant effects.
- Dopamine Receptors : Interactions may influence dopaminergic signaling, relevant in conditions like schizophrenia and Parkinson's disease .
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound and related compounds. Here are some notable findings:
Case Studies
-
Synthesis and Evaluation :
- The synthesis typically involves reacting 7H-purin-6-amine with 3-methoxyaniline under controlled conditions. This method optimizes yield and purity.
- Biological evaluations have included cytotoxicity assays against various cancer cell lines, revealing promising results for further development in cancer therapy.
-
Pharmacological Profiling :
- In vivo studies have assessed the pharmacokinetics and bioavailability of similar compounds, providing insights into their therapeutic window and safety profiles. These studies are essential for determining the clinical applicability of this compound.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Implications |
|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)-7H-purin-6-amine | Chlorine at the 2-position | Altered enzyme inhibition profile; potential for different therapeutic effects |
| N-(3-methoxyphenyl)-7H-purin-6-amine | No chlorine substitution | Different reactivity; possibly less potent as an enzyme inhibitor |
This comparison highlights how minor structural variations can significantly influence the biological activity and therapeutic potential of purine derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine, and how can structural purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution at the purine C6 position. For example, coupling 7H-purin-6-amine with 3-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Post-synthesis, purity is validated via HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR. Key NMR signals include aromatic protons (δ 7.2–7.4 ppm for the methoxyphenyl group) and the purine NH resonance (δ ~11.8 ppm). HRMS (ESI+) should match the theoretical molecular ion [M+H]+ .
Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design for this compound?
- Methodology : LogP (iLOGP ~0.44) and solubility (measured in DMSO or aqueous buffers) guide solvent selection for assays. Low BBB permeability (predicted) suggests limited CNS activity, while moderate GI absorption supports oral dosing in vitro. Use computational tools like SwissADME to predict ADME properties and validate experimentally via PAMPA assays for permeability .
Q. What safety precautions are critical when handling this compound?
- Methodology : Wear PPE (gloves, lab coat) due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation (H335). Emergency procedures include rinsing eyes with water (15+ minutes) and consulting a physician for ingestion. Stability studies (TGA/DSC) ensure safe storage at −20°C under inert gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for purine derivatives like this compound?
- Methodology : Cross-validate using orthogonal assays. For example, if kinase inhibition data conflicts, repeat assays under standardized ATP concentrations (e.g., 10 µM ATP) and use recombinant enzymes (vs. cell lysates). Analyze competitive binding via ITC or SPR to confirm direct interactions .
Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of purine-binding proteins (e.g., kinases, adenosine receptors). Validate with MD simulations (NAMD/GROMACS) to assess binding stability. QM/MM calculations can refine electronic interactions at the methoxyphenyl moiety .
Q. How do structural modifications (e.g., chloro-substitution) alter the compound’s mechanism of action?
- Methodology : Compare with analogs like 2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine (CAS 190654-89-8). Use SAR studies: test substituent effects on enzymatic inhibition (IC₅₀ shifts) and cellular uptake (LC-MS quantification). X-ray crystallography of protein-ligand complexes reveals steric/electronic impacts .
Q. What experimental controls are essential when studying metabolic stability in hepatic microsomes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
